N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
This compound features a benzodioxol moiety (benzo[d][1,3]dioxol-5-ylmethyl) linked via an acetamide group to a 3-(furan-2-yl)-1,2,4-oxadiazole-substituted azetidine ring, with oxalate as the counterion. The benzodioxol group is a methylenedioxy-substituted benzene, known for enhancing blood-brain barrier (BBB) permeability in CNS-targeting drugs . The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity , while the azetidine (four-membered nitrogen heterocycle) introduces conformational rigidity compared to larger rings. The furan-2-yl substituent may improve lipophilicity and electronic interactions . The oxalate salt enhances aqueous solubility, critical for bioavailability.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5.C2H2O4/c24-17(20-7-12-3-4-14-16(6-12)27-11-26-14)10-23-8-13(9-23)19-21-18(22-28-19)15-2-1-5-25-15;3-1(4)2(5)6/h1-6,13H,7-11H2,(H,20,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWPJIXPUMJBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=CO5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Azetidine Ring Formation: The azetidine ring can be formed through the cyclization of a suitable amino alcohol.
Coupling Reactions: The final steps involve coupling the benzodioxole, oxadiazole, and azetidine intermediates through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Compounds containing the benzo[d][1,3]dioxole moiety have been investigated for their antimicrobial properties. Research indicates that derivatives of this structure exhibit significant activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . The incorporation of furan and oxadiazole groups enhances these properties, making them promising candidates for developing new antibiotics.
Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, derivatives with similar scaffolds have shown COX-2 inhibition rates exceeding 85%, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Cancer Research
Targeted Therapeutics : The unique structural features of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate make it a candidate for targeted cancer therapies. Studies have shown that compounds with similar frameworks can inhibit specific pathways involved in cancer cell proliferation and survival . For example, derivatives targeting the phosphoinositide 3-kinase (PI3K) pathway have demonstrated efficacy in inhibiting tumor growth in preclinical models.
Neuropharmacology
Cognitive Enhancement : Compounds with furan and oxadiazole rings have been explored for their neuroprotective effects. Research indicates that these compounds may enhance cognitive function and provide neuroprotection against oxidative stress . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Synthesis and Material Science
Catalytic Applications : The synthesis of compounds like this compound can utilize organocatalysts derived from similar structures. These catalysts are effective in various organic transformations, including asymmetric synthesis . Their application could lead to more sustainable chemical processes.
Data Summary Table
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and oxadiazole rings are known to interact with protein active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Compounds :
The azetidine’s rigidity may enhance target binding specificity, whereas spiro and thiazolidinone cores offer different pharmacokinetic profiles .
Benzodioxol and Furan Synergy
Compound : N-(1,3-benzodioxol-5-yl)-2-[[4-(furan-2-ylmethyl)triazol-3-yl]sulfanyl]acetamide ()
Both compounds utilize benzodioxol and furan for lipophilicity and BBB penetration. The oxadiazole-azetidine core may offer higher metabolic stability than the triazole-sulfanyl group, which could increase susceptibility to enzymatic degradation .
Acetamide Linkages and Salt Forms
Compounds :
The oxalate salt in the target compound addresses solubility limitations seen in neutral acetamide derivatives .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure combining a benzo[d][1,3]dioxole moiety with a furan ring and an oxadiazole derivative. The synthesis typically involves multi-step organic reactions, starting from the preparation of benzo[d][1,3]dioxol-5-ylmethylamine and subsequent reactions with oxalyl chloride to form the oxalamide.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the furan and oxadiazole rings have shown promising activity against human cancer cells due to their ability to induce apoptosis and inhibit cell proliferation .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have demonstrated that related compounds can effectively inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies and Research Findings
The exact mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may function through:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The presence of specific functional groups may trigger apoptotic pathways in malignant cells.
- Membrane Disruption : Antimicrobial activity may arise from the ability to disrupt microbial membranes or interfere with cellular processes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are applicable for constructing the acetamide core and oxadiazole-azetidine moiety in this compound?
- Methodology :
- Step 1 : Synthesize the benzodioxole-methylamine intermediate via reductive amination of 1,3-benzodioxole-5-carbaldehyde with a primary amine (e.g., methylamine) using NaBH₄ in methanol .
- Step 2 : React the amine intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C to form the acetamide backbone .
- Step 3 : Construct the oxadiazole ring by cyclizing a nitrile precursor (e.g., furan-2-carboximidamide) with an azetidine-containing carboxylic acid derivative under reflux in a 1,4-dioxane/water mixture, catalyzed by EDCI/HOBt .
- Purification : Use recrystallization from ethanol-DMF (1:1) or column chromatography with silica gel (eluent: ethyl acetate/hexane) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent connectivity (e.g., benzodioxole methylene protons at δ 5.95–6.05 ppm, oxadiazole proton environments) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- X-ray Crystallography : Resolve crystal packing and absolute configuration, particularly for the azetidine-oxadiazole junction .
- Elemental Analysis : Validate purity (>95%) and stoichiometry of the oxalate counterion .
Q. How can preliminary biological activity screening be designed for this compound?
- Protocol :
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 µM, with IC₅₀ calculations .
- Target-specific assays : Evaluate inhibition of enzymes linked to the oxadiazole moiety (e.g., 5-lipoxygenase-activating protein (FLAP) via LTB₄ production in human whole blood, IC₅₀ < 100 nM ).
- Controls : Include reference inhibitors (e.g., BI 665915 for FLAP) and vehicle-only groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the furan-oxadiazole and azetidine substituents for enhanced potency?
- Approach :
- Substituent variation : Replace the furan-2-yl group with substituted pyridines or thiophenes to modulate electron density and steric bulk. Synthesize analogs via Pd-catalyzed cross-coupling .
- Azetidine modifications : Introduce methyl or fluoro groups at the 3-position of the azetidine ring to improve metabolic stability. Use reductive amination or ring-closing metathesis for synthesis .
- Assays : Compare FLAP binding (SPR or fluorescence polarization) and whole-blood LTB₄ inhibition. Correlate logP (HPLC-measured) with cellular permeability .
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Resolution strategy :
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level and simulate NMR shifts using GIAO approximation. Discrepancies >0.5 ppm suggest tautomerism or crystal-packing effects .
- Variable-temperature NMR : Probe dynamic processes (e.g., azetidine ring puckering) by acquiring spectra at 25°C and −40°C in DMSO-d₆ .
- Synchrotron XRD : Collect high-resolution data (λ = 0.7 Å) to detect minor conformers or disorder in the oxalate salt .
Q. What strategies mitigate poor pharmacokinetics (e.g., high clearance, CYP3A4 inhibition)?
- DMPK optimization :
- Metabolic stability : Incubate with human liver microsomes (HLM) and measure t₁/₂. Introduce deuterium at metabolically labile sites (e.g., azetidine C-H) .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates. Replace the furan with a bioisostere (e.g., thiazole) to reduce CYP affinity .
- Plasma protein binding : Assess via equilibrium dialysis; modify logD by adding polar groups (e.g., -OH) to the benzodioxole methyl .
Q. What synthetic challenges arise during azetidine ring formation, and how are they addressed?
- Challenges and solutions :
- Ring strain : Use strain-release reagents (e.g., Appel’s salt) for [3+1] cycloaddition with nitrile oxides to form azetidine .
- Byproducts : Minimize oxadiazole decomposition by conducting reactions under inert atmosphere (N₂/Ar) and low temperatures (0–5°C) .
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the azetidine-oxadiazole intermediate .
Q. How can computational modeling predict target binding modes and guide rational design?
- Protocol :
- Molecular docking : Use AutoDock Vina to dock the compound into FLAP’s crystal structure (PDB: 3V0Y). Prioritize poses with H-bonds to Arg21/Glu271 .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the furan-oxadiazole interaction with hydrophobic pockets .
- QSAR models : Train a model on IC₅₀ data from 50 analogs using descriptors like polar surface area and H-bond acceptor count .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
